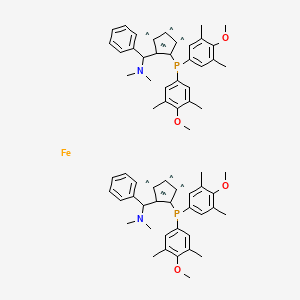

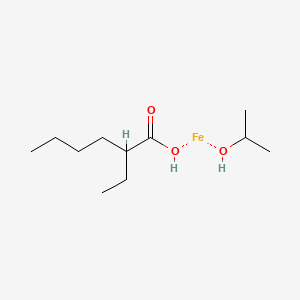

![molecular formula C29H26FeNP B3183022 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine CAS No. 498580-48-6](/img/structure/B3183022.png)

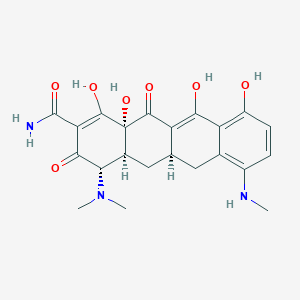

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine

Descripción general

Descripción

Synthesis Analysis

There are highly stereoselective methods developed for the synthesis/modification of Wudaphos type ligands . It was found that the “three hindered quadrant” model is crucial to ensure high enantiomeric control and that the substituents on the phosphine atom should be electron rich to increase the reactivity .Molecular Structure Analysis

The molecular weight of a similar compound, “®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine”, is 638.54 . Another related compound, “®-(-)-N,N-Dimethyl-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine”, has a molecular weight of 441.33 .Chemical Reactions Analysis

A hydrophilic covalent organic framework (COF) material was constructed by pore surface functionalizing strategy, and exhibited excellent porosity, high crystallinity, and good thermal and chemical stability . The resulting COF exhibits significant catalytic activity and recyclability together with environmental benignity in photocatalytic oxidation of benzylamine in water under ambient conditions .Aplicaciones Científicas De Investigación

Catalysis and Ligand Design

®-(-)-DPPE: serves as a chiral ligand in asymmetric catalysis. Its ferrocenyl backbone imparts chirality, making it valuable for enantioselective transformations. Researchers have employed it in various metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, hydrogenation, and Heck reactions. The steric and electronic properties of DPPE influence the selectivity and efficiency of these processes .

Stabilization of Peroxides

DPPE dioxide (bis(diphenylphosphino)ethane dioxide) plays a crucial role in stabilizing peroxides. For instance:

- MEKPO (Methyl Ethyl Ketone Peroxide) Dimer : By reacting DPPE dioxide with butanone and hydrogen peroxide, an industrially important MEKPO dimer forms. Strong hydrogen bonds between the peroxide and phosphine oxide groups stabilize this compound, as confirmed by single crystal X-ray diffraction .

- Acetylacetone Peroxides : DPPE dioxide also influences the stereoselective formation of dioxolanes from acetylacetone and hydrogen peroxide. These cyclic peroxides have been characterized crystallographically .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is the peroxide . This compound plays a crucial role in the synthesis and stabilization of peroxides .

Mode of Action

The compound interacts with its target through a reaction with hydrogen peroxide . This interaction leads to the formation of an extended crystalline network based on the formation of hydrogen bonds with the P=O groups of the diphosphine dioxide .

Biochemical Pathways

The affected pathway involves the reaction of dppe dioxide (bis(diphenylphosphino)ethane dioxide) with butanone and hydrogen peroxide . This leads to the creation of a dimer, which is an industrially important MEKPO (methyl ethyl ketone peroxide) . The peroxide is stabilized by forming strong hydrogen bonds to the phosphine oxide groups within an extended network .

Pharmacokinetics

The compound’s interaction with hydrogen peroxide suggests that it may have unique pharmacokinetic properties related to its ability to form stable peroxides .

Result of Action

The result of the compound’s action is the formation of a stable peroxide, which is achieved by forming strong hydrogen bonds to the phosphine oxide groups within an extended network . This peroxide is characterized by single crystal X-ray diffraction .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of hydrogen peroxide and other reactants . .

Propiedades

InChI |

InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDHVPUOEKPVJH-PPLJNSMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FeNP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)

![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)

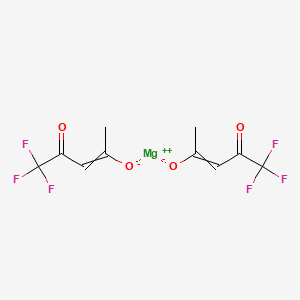

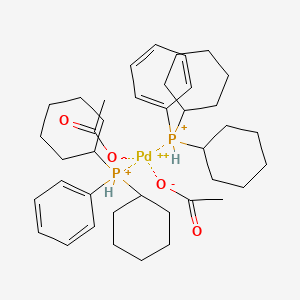

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)